BenchChemオンラインストアへようこそ!

1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea

Soluble epoxide hydrolase Enzyme inhibition Drug discovery

The compound 1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea (CAS 79174-50-8) is a substituted 2-thioxoimidazolidin‑4‑ylidene urea derivative belonging to the thiohydantoin class. It has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH, bifunctional epoxide hydrolase with a Ki of 1.40 nM against recombinant human enzyme.

Molecular Formula C24H20N4O2S
Molecular Weight 428.5 g/mol
CAS No. 79174-50-8
Cat. No. B12829966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea
CAS79174-50-8
Molecular FormulaC24H20N4O2S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)N=C2C(=S)N(C(=O)N2C3=CC=CC(=C3)C)C4=CC=CC=C4
InChIInChI=1S/C24H20N4O2S/c1-16-8-6-10-18(14-16)25-23(29)26-21-22(31)28(19-11-4-3-5-12-19)24(30)27(21)20-13-7-9-17(2)15-20/h3-15H,1-2H3,(H,25,29)/b26-21+
InChIKeyYPPPMHIBSQUBAE-YYADALCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea (CAS 79174-50-8): Baseline Identity and Target Engagement Profile


The compound 1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea (CAS 79174-50-8) is a substituted 2-thioxoimidazolidin‑4‑ylidene urea derivative belonging to the thiohydantoin class. It has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH, bifunctional epoxide hydrolase 2) with a Ki of 1.40 nM against recombinant human enzyme [1]. The compound is designated as Compound 1 in three United States patents (US10377744, US11123311, US11723929) that cover sEH inhibitors for therapeutic applications, confirming its selection as a primary exemplary structure within the patent claims [1]. Commercially, it is available as a Sigma-Aldrich AldrichCPR product, indicating classification as a collection of rare and unique chemicals for early‑stage discovery research . The molecular formula is C24H20N4O2S and the molecular weight is 428.5 g/mol [1].

Why Generic Substitution of 1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea (CAS 79174-50-8) Is Unsound Without Head-to-Head Data


In-class substitution of thioxoimidazolidin‑4‑ylidene ureas is not warranted without quantitative verification because subtle modifications to the N‑aryl and exocyclic urea substituents produce dramatic variations in sEH potency. Within the same patent series (US11123311), Ki values span three orders of magnitude—from 0.050 nM (Compound 28) to >100 nM for less optimized analogs [1][2][3]. CAS 79174‑50‑8 (Ki 1.40 nM) sits at a specific potency tier that cannot be reliably reproduced by structurally similar but uncharacterized analogues. Furthermore, the di‑m‑tolyl substitution pattern distinguishes this compound from widely used reference inhibitors such as t‑AUCB (IC50 1.3 nM), which features an adamantyl‑ureido benzoic acid scaffold [4]. Procuring a generic thioxoimidazolidinone without confirmed sEH inhibition data risks selecting a compound with orders-of-magnitude lower target engagement, rendering experiments uninterpretable [1][2][3].

Quantitative Differential Evidence for 1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea (CAS 79174-50-8)


sEH Inhibitory Potency: Quantified Ranking Within the US11123311 Patent Series

CAS 79174‑50‑8 inhibits recombinant human sEH with a Ki of 1.40 nM, as measured by FRET‑based displacement assay using ACPU substrate in a baculovirus‑expressed human sEH system [1]. Within the same patent series (US11123311), Compound 6 (BDBM408985) achieves a Ki of 0.55 nM, while Compound 37 (BDBM409017) exhibits a weaker Ki of 3.80 nM under identical or highly similar assay formats [2][3]. The compound thus occupies a defined intermediate potency band—approximately 2.5‑fold less potent than the most potent intra‑series comparator (Compound 6) and 2.7‑fold more potent than Compound 37. This granularity permits informed selection when a specific potency window is required for target‑engagement studies [1][2][3].

Soluble epoxide hydrolase Enzyme inhibition Drug discovery

Structural Differentiation: Di-m-tolyl Substitution Versus Reference sEH Inhibitors

CAS 79174‑50‑8 contains two m‑tolyl groups (meta‑methylphenyl) attached to the imidazolidine ring and the exocyclic urea moiety, yielding a symmetric di‑m‑tolyl architecture [1]. In contrast, the widely used reference inhibitor t‑AUCB (IC50 1.3 nM for human sEH) is an adamantyl‑ureido benzoic acid scaffold, while TPPU (Ki ≈ 0.9 nM) features a trifluoromethoxy‑phenyl urea motif [2][3]. The meta‑tolyl substitution pattern is absent from these common sEH inhibitors, potentially modulating lipophilicity, metabolic stability, and off‑target epoxide hydrolase (mEH) selectivity. No direct comparative ADME or selectivity data are available for CAS 79174‑50‑8; therefore the impact of this structural distinction remains a class‑level inference based on scaffold diversity [1].

Scaffold differentiation Ligand design Solubility and permeability

Commercial Rarity: AldrichCPR Listing Signals Restricted Availability Compared to Mainstream sEH Inhibitors

CAS 79174‑50‑8 is listed exclusively as a Sigma‑Aldrich AldrichCPR (Chemical Probes and Reagents) product, sold without analytical data verification and under an 'as‑is' policy . In contrast, t‑AUCB and TPPU are available from multiple vendors with full analytical characterization and are offered in larger quantities for in vivo studies [1]. This procurement reality means CAS 79174‑50‑8 is suitable only for targeted in vitro discovery experiments where the researcher commences with independent identity and purity verification, whereas mainstream sEH inhibitors are ready for scale‑up. The limited supply chain breadth constrains its immediate adoption for large‑scale screening or animal pharmacology without custom synthesis .

Procurement Chemical probes Inventory management

Patent Exemplar Status: Primary Reference Compound in Three US Patents

CAS 79174‑50‑8 is explicitly designated as Compound 1 in US10377744, US11123311, and US11723929, all covering sEH inhibitors [1]. In patent chemistry, the position of Compound 1 often reflects early synthetic exploration and foundational structure‑activity relationship (SAR) insight. While this designation does not per se confer superior properties, it indicates that the inventors considered this di‑m‑tolyl thioxoimidazolidinone scaffold to be the first representative embodiment from which the broader series was elaborated. This contrasts with many in‑class compounds that are not enumerated as lead examples in multiple granted patents [1].

Intellectual property Lead series Compound prioritization

Optimal Application Scenarios for 1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea (CAS 79174-50-8)


Target‑Based sEH Inhibitor Screening Panels Requiring an Intermediate Potency Reference Point

In biochemical sEH screening cascades, including a compound with a well‑characterized intermediate Ki (1.40 nM) provides a calibration point between sub‑nanomolar leads and weaker micromolar hits. CAS 79174‑50‑8 can serve as a day‑to‑day assay control, reducing the risk of over‑reliance on ultra‑potent inhibitors (e.g., Compound 28, Ki 0.050 nM) that may mask subtle potency shifts due to assay variability [1][2].

Scaffold‑Diversification Studies Exploring Non‑Adamantane and Non‑Trifluoromethoxy sEH Chemotypes

For medicinal chemistry teams seeking novel sEH inhibitor chemotypes beyond the adamantane‑ureido (t‑AUCB) and trifluoromethoxy‑phenyl urea (TPPU) scaffolds, CAS 79174‑50‑8 offers a structurally distinct di‑m‑tolyl thioxoimidazolidin‑4‑ylidene core. Its incorporation into diversity‑oriented screening sets can help identify new SAR vectors that decouple potency from the metabolic liabilities often associated with adamantane or fluoroaryl motifs [3].

Patent‑Guided Lead Optimization Starting from the Primary Exemplar

Organizations interested in the US11123311 patent landscape can use CAS 79174‑50‑8 as the foundational Compound 1 reference for systematic SAR exploration. Synthesizing and profiling analogs around the di‑m‑tolyl thioxoimidazolidinone core allows benchmarking against the original patent data and may reveal improved potency or pharmacokinetic properties while maintaining freedom‑to‑operate derivatives [1].

Chemical Probe Studies in Conditions Where Moderate sEH Inhibition Is Desired

In cellular or in vivo models where complete sEH ablation or sub‑nanomolar inhibition produces undesirable phenotypic consequences, CAS 79174‑50‑8 offers a tool compound with verified moderate potency (Ki 1.40 nM) that can achieve partial target engagement. This nuanced pharmacological intervention is distinct from the near‑complete inhibition achieved by reference compounds like Compound 28 (Ki 0.050 nM), enabling dose‑response studies that map the relationship between sEH occupancy and therapeutic effect [1][2].

Quote Request

Request a Quote for 1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.